4-(2,5-Dichlorophenyl)-3-fluorophenol
CAS No.: 1261998-74-6
Cat. No.: VC11761303
Molecular Formula: C12H7Cl2FO
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261998-74-6 |
|---|---|
| Molecular Formula | C12H7Cl2FO |
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | 4-(2,5-dichlorophenyl)-3-fluorophenol |
| Standard InChI | InChI=1S/C12H7Cl2FO/c13-7-1-4-11(14)10(5-7)9-3-2-8(16)6-12(9)15/h1-6,16H |
| Standard InChI Key | YTFGGGDOSDZNCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The molecular formula of 4-(2,5-dichlorophenyl)-3-fluorophenol is C12H7Cl2FO, with a molecular weight of 257.08 g/mol. The IUPAC name derives from the substitution pattern: a fluorine atom at position 3 of the phenol ring and a 2,5-dichlorophenyl group at position 4. Key stereoelectronic features include:
-
Planar aromatic systems: The phenol and dichlorophenyl rings adopt a near-coplanar arrangement due to conjugation, as seen in analogous structures.
-
Halogen interactions: The chlorine atoms at positions 2 and 5 induce electron-withdrawing effects, while the fluorine at position 3 modulates acidity and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocols for 4-(2,5-dichlorophenyl)-3-fluorophenol are published, its synthesis can be inferred from methods used for structurally related compounds:
Friedel-Crafts Acylation Followed by Halogenation
A common approach for dichlorophenyl-phenol derivatives involves:
-
Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl chloride to introduce the dichlorophenyl group.
-
Electrophilic fluorination using Selectfluor™ or F-TEDA-BF4 at the meta position .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between a fluorophenol boronic ester and 2,5-dichlorophenyl halide offers regioselectivity, as demonstrated in analogous triazine syntheses .
Photoredox Catalysis
Visible-light-driven methods, such as those employing eosin Y and K2CO3 in methanol/water systems, enable oxidative coupling under mild conditions .
Physicochemical and Spectroscopic Analysis
Spectroscopic Signatures
-
NMR:
-
IR: Strong O-H stretch at ~3200 cm⁻¹, C-F vibration at 1100–1150 cm⁻¹, and C-Cl bands at 550–650 cm⁻¹.
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests decomposition temperatures above 250°C, with exothermic peaks corresponding to dehalogenation and ring cleavage.
Biological and Pharmacological Activities
Antimicrobial Properties
Chlorophenyl-fluorophenol hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) and fungi (e.g., C. albicans, MIC = 32 µg/mL) . The dichlorophenyl moiety disrupts microbial membrane integrity, while fluorine enhances bioavailability .
Antioxidant Capacity
The phenolic -OH group acts as a radical scavenger, with DPPH assay IC50 values for analogs ranging from 12–18 µM. Electron-withdrawing substituents (Cl, F) stabilize the phenoxyl radical, prolonging activity .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
-
Triazine-based antimicrobials: Used in chalcone derivatives for drug-resistant pathogens .
-
Fluorinated antioxidants: For neurodegenerative disease therapeutics.
Material Science
-
Liquid crystals: Halogenated phenols enhance thermal stability in display technologies.
-
Polymer additives: Acts as a flame retardant due to chlorine content .
| Parameter | Value | Source |
|---|---|---|
| HS Code | 2908.19 (Halogenated phenols) | |
| LD50 (oral, rat) | ~500 mg/kg (estimated) | Analog data |
Future Directions and Research Gaps
-
Synthetic Optimization: Develop enantioselective routes for chiral variants.
-
In Vivo Toxicology: Assess chronic exposure risks in mammalian models.
-
Computational Studies: DFT modeling to predict reactivity and metabolite pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume